molecular formula C11H16ClN B2444907 (2-Phenylcyclobutyl)methanamine;hydrochloride CAS No. 2377033-92-4

(2-Phenylcyclobutyl)methanamine;hydrochloride

Cat. No.: B2444907
CAS No.: 2377033-92-4
M. Wt: 197.71
InChI Key: LXKKNOFCZXABTF-UHFFFAOYSA-N
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Description

(2-Phenylcyclobutyl)methanamine;hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a hydrochloride salt of (2-Phenylcyclobutyl)methanamine, which is a derivative of cyclobutane with a phenyl group and an amine group attached

Scientific Research Applications

(2-Phenylcyclobutyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclobutyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a using phenylboronic acid and a suitable halide derivative of cyclobutane.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Hydrochloride Salt: The final step involves the reaction of (2-Phenylcyclobutyl)methanamine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylcyclobutyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Mechanism of Action

The mechanism of action of (2-Phenylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various pathways, including enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl(phenyl)methanamine;hydrochloride: Similar structure but with different substitution patterns on the cyclobutane ring.

    trans-(2-Phenylcyclobutyl)methanamine;hydrochloride: A stereoisomer with different spatial arrangement of the phenyl and amine groups.

Uniqueness

(2-Phenylcyclobutyl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both a phenyl group and an amine group on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2-phenylcyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKKNOFCZXABTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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